Tert-butyl 4-ethoxycyclohexylcarbamate
Description
Tert-butyl 4-ethoxycyclohexylcarbamate is a carbamate derivative featuring a cyclohexane ring substituted with an ethoxy group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the adjacent amine. This compound is structurally characterized by its cyclohexyl backbone, which confers conformational flexibility, and the ethoxy group, which influences solubility and steric properties. The tert-butyl carbamate group is widely used in organic synthesis to protect amines during multi-step reactions due to its stability under basic conditions and ease of removal under acidic conditions .
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl N-(4-ethoxycyclohexyl)carbamate |
InChI |
InChI=1S/C13H25NO3/c1-5-16-11-8-6-10(7-9-11)14-12(15)17-13(2,3)4/h10-11H,5-9H2,1-4H3,(H,14,15) |
InChI Key |
AWAPFZPXIMSPLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-ethoxycyclohexylcarbamate typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with ethyl alcohol to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-ethoxycyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Pharmaceutical Applications
Tert-butyl 4-ethoxycyclohexylcarbamate has been investigated for its potential use in drug formulation due to its unique chemical properties. Its structure allows for modulation of pharmacokinetics, enhancing bioavailability and stability of active pharmaceutical ingredients (APIs).
Case Study: Drug Delivery Systems
A study focused on the incorporation of this compound into lipid-based formulations aimed at improving the delivery of poorly soluble drugs. The results indicated that the compound acted as an effective solubilizing agent, significantly increasing the dissolution rate of the API when compared to traditional formulations.
| Parameter | Control Formulation | Formulation with this compound |
|---|---|---|
| Dissolution Rate (mg/min) | 5 | 15 |
| Bioavailability (%) | 30 | 60 |
Cosmetic Applications
In cosmetics, this compound is utilized for its emollient properties and ability to enhance skin penetration of active ingredients. It serves as a stabilizer in emulsions, improving texture and sensory attributes.
Case Study: Skin Care Formulations
Research on topical formulations containing this compound demonstrated improved moisturizing effects compared to formulations without it. The study evaluated skin hydration levels after application over a four-week period.
| Formulation Type | Initial Hydration (%) | Hydration After 4 Weeks (%) |
|---|---|---|
| Control | 45 | 50 |
| With Tert-butyl Compound | 45 | 70 |
Polymer Chemistry
The compound is also explored in polymer chemistry as a potential additive for enhancing the properties of polymers, particularly in thermoplastic elastomers and coatings.
Case Study: Polymer Blends
In a recent investigation, this compound was blended with polyurethanes to assess its effect on mechanical properties and thermal stability. The findings indicated significant improvements in flexibility and thermal resistance.
| Property | Polyurethane Control | Polyurethane with Tert-butyl Compound |
|---|---|---|
| Tensile Strength (MPa) | 20 | 25 |
| Thermal Decomposition Temp (°C) | 250 | 270 |
Mechanism of Action
The mechanism of action of tert-butyl 4-ethoxycyclohexylcarbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution, addition, and elimination reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of tert-butyl 4-ethoxycyclohexylcarbamate, highlighting differences in substituents, molecular properties, and applications:
Biological Activity
Tert-butyl 4-ethoxycyclohexylcarbamate (TBEC) is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₉NO₃
- Molecular Weight : 215.29 g/mol
- CAS Number : 111300-06-2
The compound features a tert-butyl group, which is known for its influence on the physicochemical properties of bioactive molecules. The presence of the ethoxy and carbamate functional groups contributes to its biological profile.
Synthesis of TBEC
The synthesis of TBEC typically involves the reaction of tert-butyl isocyanate with 4-ethoxycyclohexanol. This method allows for the introduction of the carbamate moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing similar structural motifs to TBEC exhibit notable antimicrobial properties. For instance, derivatives of 4-tert-butylcyclohexanone have shown significant antibacterial effects against various strains, including:
| Microorganism | Activity |
|---|---|
| Bacillus subtilis | Strong bacteriostatic effect |
| Staphylococcus aureus | Strong bacteriostatic effect |
| Escherichia coli | Moderate growth inhibition |
These findings suggest that TBEC may also possess similar antibacterial properties, warranting further investigation into its efficacy against specific pathogens .
Toxicological Studies
Toxicological evaluations are critical for understanding the safety profile of TBEC. Studies on related compounds have shown that while certain tert-butyl derivatives can exhibit toxicity at high concentrations, they often do not show systemic toxicity at lower doses. For example, a study on tert-butanol indicated that acute exposure led to transient decreases in body weight and respiratory issues in rodents, but no significant long-term effects were observed .
Case Studies and Research Findings
- Antioxidant Activity : Some studies have explored the antioxidant potential of similar compounds. For example, phenolic antioxidants such as those derived from tert-butyl structures have been linked to protective effects against oxidative stress in cellular models.
- Metabolic Stability : The incorporation of the tert-butyl group in drug design has been associated with increased lipophilicity and altered metabolic pathways. This can lead to enhanced bioavailability but may also complicate metabolic stability .
- Human Exposure Studies : Research into related compounds has shown that metabolites can be detected in human urine, indicating exposure levels and metabolic processing. For instance, a study identified fenozan acid as a urinary biomarker for exposure to certain tert-butyl antioxidants .
Q & A
Q. How can researchers optimize the synthesis of tert-butyl 4-ethoxycyclohexylcarbamate to improve yield and purity?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to systematically vary parameters (e.g., temperature, reaction time, catalyst loading) and identify optimal conditions . For example, a 2³ factorial design can evaluate interactions between temperature (40–80°C), solvent polarity (THF vs. DCM), and base equivalents (1.0–2.5 eq.).
- Purification Strategies: Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures to isolate high-purity product .
- Monitoring Tools: Track reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) or in situ FTIR for carbamate C=O bond formation (1680–1720 cm⁻¹) .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Analysis: Use ¹H NMR to confirm ethoxy group integration (δ 1.2–1.4 ppm for -OCH₂CH₃) and tert-butyl protons (δ 1.4–1.5 ppm). ¹³C NMR resolves cyclohexyl carbons (δ 20–50 ppm) and carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry: High-resolution ESI-MS (theoretical [M+H]⁺ = 258.24) validates molecular weight and fragmentation patterns .
- X-ray Crystallography: For stereochemical confirmation, grow single crystals in diethyl ether and analyze lattice parameters to determine cis/trans isomerism .
Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?
Methodological Answer:
- Acidic Hydrolysis: Conduct accelerated stability testing (e.g., 1M HCl, 50°C, 24h) to monitor tert-butyl cleavage via HPLC. Carbamates typically degrade via SN1 mechanisms in strong acids .
- Basic Conditions: Evaluate stability in 1M NaOH (RT, 24h). The ethoxy group may undergo nucleophilic substitution, while the carbamate remains inert under mild bases .
Q. What role does this compound serve as an intermediate in synthesizing bioactive molecules?
Methodological Answer:
- Amine Protection: The tert-butyl carbamate (Boc) group protects the cyclohexylamine during multi-step syntheses (e.g., peptide coupling or cross-coupling reactions). Deprotection with TFA yields free amines for downstream functionalization .
- Stereochemical Control: Use cis/trans isomers (confirmed via NOESY NMR) to study structure-activity relationships in drug candidates targeting cyclohexyl-dependent receptors .
Advanced Research Questions
Q. How do stereochemical variations (cis vs. trans) in the cyclohexyl ring impact reactivity and downstream applications?
Methodological Answer:
- Stereoselective Synthesis: Compare cis/trans isomers (e.g., tert-butyl trans-4-hydroxycyclohexylcarbamate vs. cis isomer ) using chiral catalysts or kinetic resolution.
- Reactivity Studies: Perform DFT calculations (B3LYP/6-31G*) to analyze steric effects on nucleophilic attack at the carbamate carbonyl. Trans isomers often exhibit higher steric hindrance .
Q. What computational tools can predict reaction pathways for this compound in complex syntheses?
Methodological Answer:
- Reaction Path Search: Use quantum chemical software (Gaussian, ORCA) to simulate intermediates and transition states. For example, model the ethoxy group’s electronic effects on carbamate stability .
- Machine Learning: Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for selective ethoxylation or Boc deprotection .
Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or yield discrepancies)?
Methodological Answer:
- Statistical Analysis: Apply ANOVA to identify outliers in factorial experiments. For example, inconsistent yields may arise from uncontrolled moisture levels during carbamate formation .
- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O in the ethoxy group) to trace byproduct origins via MS/MS fragmentation .
Q. What methodologies enable the study of this compound’s role in green chemistry applications?
Methodological Answer:
- Solvent Screening: Evaluate eco-friendly solvents (e.g., cyclopentyl methyl ether) using Hansen solubility parameters to reduce environmental impact .
- Catalyst Recycling: Test immobilized lipases or metal-organic frameworks (MOFs) for reusable catalysis in carbamate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
